4-fluoro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide
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Overview
Description
N-[3-(BENZENESULFONYL)-1-(2-METHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-4-FLUOROBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with benzenesulfonyl, methoxyethyl, and dimethyl groups, along with a fluorobenzamide moiety. Its unique structure suggests potential utility in medicinal chemistry and material science.
Preparation Methods
The synthesis of N-[3-(BENZENESULFONYL)-1-(2-METHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-4-FLUOROBENZAMIDE involves multiple steps, starting with the preparation of the pyrrole ring. The reaction conditions typically include the use of solvents like dichloromethane and bases such as lutidine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxyethyl group allows for potential oxidation reactions, forming corresponding aldehydes or acids.
Reduction: The benzenesulfonyl group can be reduced to a sulfonamide under specific conditions.
Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(BENZENESULFONYL)-1-(2-METHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-4-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of bacterial cell wall synthesis or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and fluorobenzamides. Compared to these, N-[3-(BENZENESULFONYL)-1-(2-METHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-4-FLUOROBENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity . Some similar compounds are:
- 3-(Benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine
- Benzenesulfonamide derivatives
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific disciplines.
Properties
Molecular Formula |
C22H23FN2O4S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H23FN2O4S/c1-15-16(2)25(13-14-29-3)21(24-22(26)17-9-11-18(23)12-10-17)20(15)30(27,28)19-7-5-4-6-8-19/h4-12H,13-14H2,1-3H3,(H,24,26) |
InChI Key |
PMUNYAGZXDHALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F)CCOC)C |
Origin of Product |
United States |
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